molecular formula C7H11FN2O B13260345 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol

1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B13260345
M. Wt: 158.17 g/mol
InChI Key: DTIYNBWLPJGRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that features a fluorine atom, a pyrazole ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 4-methyl-1H-pyrazole with a fluorinated alcohol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a secondary alcohol .

Scientific Research Applications

1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The fluorine atom and pyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

    3-(4-Methyl-1H-pyrazol-1-yl)propan-2-ol: Lacks the fluorine atom, affecting its reactivity and properties.

    1-Fluoro-3-(1H-pyrazol-1-yl)propan-2-ol: Similar but without the methyl group on the pyrazole ring.

Uniqueness: 1-Fluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C7H11FN2O

Molecular Weight

158.17 g/mol

IUPAC Name

1-fluoro-3-(4-methylpyrazol-1-yl)propan-2-ol

InChI

InChI=1S/C7H11FN2O/c1-6-3-9-10(4-6)5-7(11)2-8/h3-4,7,11H,2,5H2,1H3

InChI Key

DTIYNBWLPJGRTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC(CF)O

Origin of Product

United States

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